molecular formula C16H16ClNO B2925661 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone CAS No. 882748-33-6

3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2925661
CAS No.: 882748-33-6
M. Wt: 273.76
InChI Key: MKPJNFHEQLOKTG-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone is an organic compound that features a propanone backbone substituted with a 4-chloroanilino group and a 4-methylphenyl group

Scientific Research Applications

3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride and acylating agents such as acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(4-Methoxyanilino)-1-(4-methylphenyl)-1-propanone

Uniqueness

3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-(4-chloroanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJNFHEQLOKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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